molecular formula C13H16N2O3S B2694262 1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(2-methoxyethyl)urea CAS No. 2380061-54-9

1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(2-methoxyethyl)urea

Cat. No.: B2694262
CAS No.: 2380061-54-9
M. Wt: 280.34
InChI Key: AVAYABUUOCJPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(2-methoxyethyl)urea is a synthetic urea derivative designed for research applications in medicinal chemistry and drug discovery. This compound features a central urea pharmacophore (-NH-C(=O)-NH-) that is strategically substituted with a 2-methoxyethyl group on one nitrogen and a {[4-(furan-2-yl)thiophen-2-yl]methyl} moiety on the other. The urea functionality is renowned for its ability to form multiple stable hydrogen bonds with biological targets, a key feature for establishing potent and selective drug-target interactions . The molecular architecture combines electron-rich heteroaromatic systems (furan and thiophene rings) with a flexible, polar 2-methoxyethyl chain, creating a unique profile that influences the compound's physicochemical properties, including its hydrogen-bonding capability, solubility, and lipophilicity . Urea derivatives are established as privileged scaffolds in pharmaceutical development and are inherent to numerous bioactive compounds across therapeutic areas, including anticancer, antibacterial, anticonvulsant, anti-HIV, and antidiabetic agents . The specific substitution pattern on this urea derivative is significant, as the conformational preferences of N,N'-disubstituted ureas are known to impact their biological activity; the incorporation of aromatic heterocycles can promote defined conformations that facilitate π-π stacking and other key intermolecular interactions with enzyme binding pockets or receptors . While the exact mechanism of action for this specific compound is a subject of ongoing research, molecules of this structural class have demonstrated relevance as inhibitors for various enzyme targets, including aspartyl proteases . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions and in compliance with all applicable local and institutional regulations.

Properties

IUPAC Name

1-[[4-(furan-2-yl)thiophen-2-yl]methyl]-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-17-6-4-14-13(16)15-8-11-7-10(9-19-11)12-3-2-5-18-12/h2-3,5,7,9H,4,6,8H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAYABUUOCJPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1=CC(=CS1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(2-methoxyethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The furan and thiophene rings allow the compound to interact with aromatic amino acids in the active sites of these targets, leading to inhibition of their activity .

Comparison with Similar Compounds

The following analysis compares 1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(2-methoxyethyl)urea with structurally related urea derivatives, focusing on substituent effects, synthetic strategies, and physicochemical implications.

Substituent Analysis and Structural Motifs
Compound Name Core Structure Key Substituents Notable Features Reference
Target Compound : this compound Urea - [4-(Furan-2-yl)thiophen-2-yl]methyl
- 2-Methoxyethyl
Hybrid furan-thiophene system; ether-containing alkyl chain -
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(pyridinylmethyl)thio]phenyl}urea (7n) Urea - 4-Chloro-3-trifluoromethylphenyl
- Pyridinylmethylthiophenyl
Electron-withdrawing groups (Cl, CF₃); thioether linkage
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Urea - Pyrrole-2-carbonylphenyl
- 4-Methoxyphenyl
Pyrrole carbonyl for hydrogen bonding; methoxy aryl group
1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea Urea - Di(thiophen-2-yl)quinoxaline
- 2-Methoxyethyl
Quinoxaline core with dual thiophenes; shared 2-methoxyethyl group
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-3-benzoyl urea (7a) Urea - Tetrahydrobenzo[b]thiophene
- Benzoyl
Saturated benzothiophene; electron-withdrawing cyano group

Key Observations :

  • Heterocyclic Systems: The target compound’s furan-thiophene motif contrasts with pyrrole-carbonyl (), quinoxaline-thiophene (), and tetrahydrobenzothiophene () systems. Furan and thiophene rings may enhance π-stacking interactions compared to saturated cores like tetrahydrobenzothiophene .
  • Substituent Effects: The 2-methoxyethyl group in the target compound and ’s quinoxaline derivative likely improve solubility in polar solvents compared to purely aromatic substituents (e.g., 4-methoxyphenyl in ) .

Biological Activity

1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(2-methoxyethyl)urea is a synthetic compound that combines furan, thiophene, and urea moieties. This unique structural configuration is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The molecular formula of this compound is C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S. The compound features a furan ring, a thiophene ring, and a urea functional group, which are known for their diverse biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways related to inflammation and cancer progression.
  • Receptor Modulation : It can interact with receptors that regulate cellular responses to external stimuli, potentially leading to altered cellular behavior.

Anti-inflammatory Activity

Research indicates that derivatives of compounds containing furan and thiophene structures exhibit anti-inflammatory properties. For instance, studies have shown that certain furan-thiophene derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of COX enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example:

  • In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
  • Molecular Docking Studies : Computational analyses suggest that the compound can effectively bind to active sites on target proteins involved in cancer cell proliferation.

Case Studies

StudyFindingsReference
In vitro study on breast cancer cellsThe compound showed IC50 values indicating significant cytotoxicity at low concentrations.
Tyrosinase inhibition assayDemonstrated competitive inhibition with an IC50 value comparable to standard inhibitors.
Molecular docking analysisIdentified potential binding interactions with key enzymes involved in cancer metabolism.

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of the core structure. These investigations reveal that modifications to the side chains significantly influence biological activity. For example:

  • Substituted Phenyl Derivatives : Certain substitutions enhance tyrosinase inhibitory activity, suggesting a structure-activity relationship (SAR) that can guide future drug design efforts.
  • Mechanistic Insights : Research has elucidated the role of specific functional groups in mediating enzyme interactions and enhancing bioactivity.

Q & A

Q. Basic

  • NMR spectroscopy : Key diagnostic signals include:
    • Thiophene protons: δ 6.8–7.2 ppm (multiplet, aromatic).
    • Methoxyethyl group: δ 3.3–3.5 ppm (singlet, -OCH₃) and δ 3.6–3.8 ppm (triplet, -CH₂-O-) .
  • IR spectroscopy : Urea carbonyl stretch at ~1640–1680 cm⁻¹ and furan C-O-C at ~1010 cm⁻¹ .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are used for refinement, with emphasis on resolving torsional angles in the furan-thiophene linkage and hydrogen-bonding networks in the urea group .

How can researchers evaluate the compound’s enzyme inhibitory activity, such as against ACSS2?

Q. Advanced

  • In vitro assays : Use TranSscreener® AMP FP assays to measure ACSS2 activity by monitoring AMP production. Conditions include:
    • 50 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.
    • IC₅₀ determination via dose-response curves (0.1–100 µM compound concentration) .
  • Structural insights : Co-crystallization with ACSS2 (using SHELX-CCD detectors) to identify binding interactions, particularly with the methoxyethyl group and thiophene ring .

What computational approaches aid in predicting solvation effects and reactivity?

Q. Advanced

  • Polarizable Continuum Model (PCM) : Solvation free energy calculations in isotropic (water) and anisotropic (membrane) environments using Gaussian08. Key parameters include dielectric constants (ε=78.4 for water) and surface tension adjustments .
  • DFT studies : B3LYP/6-31G(d) level to map electrostatic potential surfaces, highlighting nucleophilic regions (furan oxygen) and electrophilic sites (urea carbonyl) .

How should discrepancies in biological activity among structural analogs be addressed?

Q. Advanced

  • SAR analysis : Compare analogs (e.g., thiophene vs. phenyl substitutions) using:
    • 3D-QSAR with CoMFA/CoMSIA to correlate substituent electronic properties (Hammett σ) with IC₅₀ values .
    • Molecular dynamics simulations (AMBER) to assess binding stability in ACSS2’s active site .
  • Crystallographic screening : Fragment-based approaches (e.g., with SHELXD) to identify critical interactions lost in less-active analogs .

What strategies validate the compound’s metabolic stability in preclinical models?

Q. Advanced

  • Microsomal assays : Incubate with liver microsomes (human/rat) in NADPH-regenerating systems. Monitor degradation via LC-MS/MS over 60 minutes; calculate t₁/₂ using non-compartmental analysis .
  • In vivo PK : Administer 10 mg/kg (IV/oral) in Sprague-Dawley rats. Plasma sampling at 0.5–24 h post-dose; quantify using validated HPLC methods with >90% recovery .

How can researchers mitigate synthetic byproducts in large-scale preparations?

Q. Advanced

  • Process optimization : Switch from batch to flow chemistry for urea formation, reducing side reactions (e.g., dimerization) via precise temperature control (50±2°C) .
  • Quality control : Implement PAT (Process Analytical Technology) with inline FTIR to monitor intermediate purity (>98%) during amine-isocyanate coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.